6-(Aminomethyl)-4-benzylmorpholin-3-one
Description
6-(Aminomethyl)-4-benzylmorpholin-3-one is a substituted morpholinone derivative characterized by a benzyl group at position 4 and an aminomethyl group at position 6 of the morpholinone ring. Morpholinones are heterocyclic compounds with a six-membered ring containing one oxygen and one nitrogen atom.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(aminomethyl)-4-benzylmorpholin-3-one |
InChI |
InChI=1S/C12H16N2O2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI Key |
IDOAOUSDNVYUED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-benzylmorpholin-3-one typically involves the reaction of benzylamine with morpholine derivatives under controlled conditions. One common method is the Mannich reaction, where benzylamine, formaldehyde, and morpholine are reacted together to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-benzylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
6-(Aminomethyl)-4-benzylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-benzylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(Aminomethyl)-4-benzylmorpholin-3-one can be contextualized by comparing it to morpholinone derivatives with variations at positions 4 and 5. Below is a detailed analysis based on available evidence:
Structural Variations and Key Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
